(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone
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Overview
Description
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone, also known as L 685487, is a derivative of the macrolide antibiotic ascomycin. This compound is produced by the microbial transformation of FR 900520, a known immunosuppressant. It has a molecular formula of C42H67NO12 and a molecular weight of 777.993 .
Preparation Methods
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone is synthesized through microbial transformation of FR 900520. This process involves the use of specific microorganisms that can selectively remove the methyl group from the parent compound . The reaction conditions typically involve fermentation, isolation, and purification steps to obtain the desired product .
Chemical Reactions Analysis
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone has several scientific research applications. It is primarily used as an immunosuppressant in the field of medicine, particularly in preventing organ transplant rejection . Additionally, it has applications in studying the mechanisms of lymphocyte activation and immune response . In the field of chemistry, it is used to explore the structure-activity relationships of macrolide antibiotics .
Mechanism of Action
The mechanism of action of (18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone involves its interaction with specific molecular targets, such as calcineurin phosphatase. This interaction inhibits the activity of calcineurin, leading to the suppression of T-cell activation and proliferation . The compound’s immunosuppressive effects are mediated through this pathway, making it effective in preventing organ transplant rejection .
Comparison with Similar Compounds
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone is similar to other macrolide antibiotics, such as ascomycin and FK506. it is unique due to its specific structural modifications, which confer distinct pharmacological properties . Similar compounds include 15-O-desmethyl-immunomycin and 13,15-O-bisdesmethyl-immunomycin, which also exhibit immunosuppressive activity .
Properties
CAS No. |
132055-38-0 |
---|---|
Molecular Formula |
C42H67NO12 |
Molecular Weight |
778 g/mol |
IUPAC Name |
(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-35(53-8)37(47)36-20-26(5)42(51,55-36)39(48)40(49)43-15-11-10-12-30(43)41(50)54-38(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)34(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17-,25-19+ |
InChI Key |
HODQTLITXRGFLM-SFCOAMDPSA-N |
SMILES |
CCC1C=C(CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
Isomeric SMILES |
CCC1/C=C(\CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)O)OC)C)/C |
Canonical SMILES |
CCC1C=C(CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 685487; L-685487; L685487; 13-Desmethyl FR 900520; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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